(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide
Description
Properties
Molecular Formula |
C26H21NO5 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(2E,4E)-3-hydroxy-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-N-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,28-30H,(H,27,32)/b16-10+,17-11+,25-23+ |
InChI Key |
SJTBAEVBGCSWQY-GLHVWVKTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=C(\C=C\C2=CC=C(C=C2)O)/O)/C(=O)/C=C/C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=C(C=CC2=CC=C(C=C2)O)O)C(=O)C=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Preparation of Chalcone or α,β-Unsaturated Ketone Intermediate
- The starting material often involves 4-hydroxybenzaldehyde and acetophenone or derivatives thereof.
- These are reacted under Claisen-Schmidt condensation conditions, typically in ethanol or other suitable solvents, using a base such as potassium hydroxide or sodium hydroxide.
- The reaction yields chalcones with hydroxyphenyl substituents, preserving the phenolic hydroxyl groups.
Formation of Cinnamoyl or Penta-2,4-dienone Derivative
- The chalcone intermediate can be further modified to introduce additional conjugated double bonds.
- This may involve aldol condensation or Knoevenagel-type reactions to extend conjugation.
- Control of reaction conditions (temperature, solvent, base) is critical to maintain the (E)-stereochemistry of the double bonds.
Amide Bond Formation
- The key step is the coupling of the cinnamoyl derivative with N-phenylamine (aniline) to form the penta-2,4-dienamide.
This is commonly achieved through:
- Activation of the carboxylic acid or acid derivative (e.g., acid chloride, anhydride) of the cinnamoyl intermediate.
- Use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (HOBt) to promote amide bond formation under mild conditions.
- Alternatively, direct amidation in the presence of bases like N,N-diisopropylethylamine (DIPEA) in aprotic solvents such as dichloromethane or tetrahydrofuran.
The reaction is typically conducted at room temperature or slightly elevated temperatures to favor amide formation without decomposition.
Purification and Characterization
- The crude product is purified by filtration, extraction, and chromatographic techniques such as column chromatography.
- Drying agents like sodium sulfate are used to remove residual moisture.
- Final product characterization involves IR, 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and stereochemistry.
- Single-crystal X-ray diffraction may be employed to confirm the (2E,4E) configuration and molecular conformation.
Representative Preparation Protocol (Based on Literature and Patent Data)
| Step | Reagents and Conditions | Purpose/Notes |
|---|---|---|
| 1 | 4-Hydroxybenzaldehyde + Acetophenone, KOH, ethanol, reflux | Claisen-Schmidt condensation to form chalcone intermediate with hydroxyphenyl groups |
| 2 | Chalcone intermediate + base (K2CO3), acetone, stirring | Formation of extended conjugated system (penta-2,4-dienone) |
| 3 | Activation of acid group (if necessary) with EDC, HOBt, DIPEA, dichloromethane | Coupling with aniline to form amide bond |
| 4 | Workup: filtration, washing, drying with Na2SO4 | Purification of product |
| 5 | Characterization: IR, NMR, MS, X-ray crystallography | Confirmation of structure and stereochemistry |
Key Reaction Parameters Affecting Yield and Purity
| Parameter | Typical Range | Effect |
|---|---|---|
| Solvent | Acetone, dichloromethane, tetrahydrofuran | Influences solubility and reaction rate |
| Base | Potassium carbonate, DIPEA | Neutralizes acids, promotes coupling |
| Temperature | Room temperature to reflux (25–80°C) | Controls reaction kinetics and stereoselectivity |
| Reaction time | Several hours to overnight | Ensures completion without decomposition |
| Molar ratios | Slight excess of amine or acid derivative | Drives reaction to completion |
Research Findings and Observations
- The presence of hydroxyphenyl groups requires mild reaction conditions to avoid phenol oxidation or side reactions.
- Carbodiimide-mediated coupling is preferred for amide bond formation due to high efficiency and mild conditions.
- Maintaining (E)-configuration is critical for biological activity and can be monitored by spectroscopic methods.
- Purification steps are crucial to remove unreacted starting materials and side products, ensuring high purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups to carbonyl groups.
Reduction: This can reduce the double bonds to single bonds.
Substitution: The hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce saturated derivatives of the original compound.
Scientific Research Applications
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated systems.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Mechanism of Action
The mechanism of action of (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares core structural features with several analogs, but variations in substituents and stereochemistry lead to distinct physicochemical and biological properties. Key comparisons include:
Key Observations
Hydroxyphenyl vs. Phenyl Substitution: The presence of 4-hydroxyphenyl groups in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like (2E,4E)-5-phenylpenta-2,4-dienoic acid . This may improve solubility and target binding but reduce membrane permeability.
Amide vs. Carboxylic Acid Termini : The phenylamide group in the target compound likely increases metabolic stability compared to carboxylic acid-terminated analogs, which are prone to rapid clearance .
Stereochemical Effects : The (2E,4E)-configuration in the target compound contrasts with the (2Z,4E)-isomer (compound 1712), which may exhibit different bioactivity due to altered spatial interactions .
Research Findings and Bioactivity Insights
- Tyrosinase Inhibition: Cinnamic acid derivatives with conjugated dienes, such as (2E,4E)-5-phenylpenta-2,4-dienoic acid, show potent tyrosinase inhibition (IC₅₀ = 12.3 µM) . The target compound’s additional hydroxyphenyl groups may enhance this activity by interacting with the enzyme’s copper-binding site.
- Anticancer Potential: Compound 1712, a structural analog, demonstrated cytotoxicity in cancer cell lines, suggesting the target compound’s conjugated system and hydroxyphenyl groups could similarly disrupt cancer cell proliferation .
- Synthetic Feasibility : Methods for synthesizing hydroxyphenylglycine derivatives (e.g., 12a–12c) via EDC/HOBt-mediated coupling could be adapted for large-scale production of the target compound.
Biological Activity
(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide, commonly referred to as compound 1255639-43-0, is a phenylpropanoid derivative known for its potential therapeutic properties. Its molecular formula is with a molecular weight of 427.45 g/mol. This article explores the biological activities associated with this compound, focusing on its anti-inflammatory, anticancer, and antioxidant properties based on diverse research findings.
Chemical Structure
The structure of (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide can be represented as follows:
1. Anti-inflammatory Activity
Research has indicated that compounds similar to (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide exhibit significant anti-inflammatory effects. For instance:
- Mechanism of Action: The compound inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition occurs in a dose-dependent manner and correlates with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels .
- Case Study: A study demonstrated that treatment with this compound significantly reduced LPS-induced inflammatory responses by blocking the NF-kB signaling pathway, which is crucial for the transcription of pro-inflammatory mediators .
| Concentration (μM) | NO Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|
| 12.5 | 48.98 | 54.86 |
| 25 | 66.80 | 75.94 |
| 50 | 81.91 | 99.38 |
2. Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties:
- Cell Line Studies: Preliminary studies indicate that derivatives of this compound have shown antiproliferative effects against various cancer cell lines including colorectal cancer cells (RKO, SW480, CT26). The mechanism involves inducing apoptosis and inhibiting cell proliferation .
3. Antioxidant Properties
Antioxidant activity is another significant aspect of this compound:
- Mechanism: The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide?
- Methodological Answer: Synthesis requires precise control of temperature (typically 0–25°C), inert atmospheres (e.g., nitrogen), and anhydrous solvents (e.g., DMF or THF). Coupling agents like EDC/HOBt are critical for amide bond formation, as demonstrated in analogous compounds . Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize intermediate purification .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is essential for verifying stereochemistry and functional groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies hydroxyl and carbonyl stretches. High-performance liquid chromatography (HPLC) or gas chromatography (GC) quantifies purity (>95% is standard for research-grade material) .
Q. How can researchers mitigate challenges related to the compound’s stability during storage?
- Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of phenolic hydroxyl groups. Lyophilization or desiccation minimizes hydrolytic degradation. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity) paired with HPLC can identify degradation pathways .
Advanced Research Questions
Q. How can researchers address contradictions in reported synthetic yields for this compound across different methodologies?
- Methodological Answer: Discrepancies often arise from variations in solvent polarity, catalyst loadings (e.g., palladium on carbon for reductions), or purification techniques (e.g., column chromatography vs. recrystallization). Systematic optimization using design-of-experiments (DoE) frameworks can isolate critical factors. For example, adjusting stoichiometric ratios of acryloyl precursors by 10–15% may improve yields .
Q. What strategies are recommended for elucidating the reaction mechanisms of its chemical modifications (e.g., hydrolysis or reduction)?
- Methodological Answer: Isotopic labeling (e.g., deuterated solvents or 13C-labeled intermediates) combined with kinetic studies can track bond cleavage/formation. Computational modeling (DFT or MD simulations) predicts transition states and intermediates. For reductions, in situ monitoring via Raman spectroscopy clarifies catalyst behavior (e.g., Pd/C vs. PtO2) .
Q. How does the compound’s stereochemistry influence its biological activity, and what experimental approaches validate this relationship?
- Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) separates enantiomers for individual bioactivity testing. X-ray crystallography or circular dichroism (CD) confirms absolute configuration. Structure-activity relationship (SAR) studies comparing EC50 values of stereoisomers in enzyme inhibition assays (e.g., kinase or protease screens) reveal stereochemical dependencies .
Q. What advanced techniques resolve conflicting spectroscopic data in structural characterization?
- Methodological Answer: For ambiguous NMR signals (e.g., overlapping hydroxyl protons), deuterium exchange or 2D-COSY/HMBC experiments clarify coupling patterns. High-resolution mass spectrometry (HRMS) distinguishes isobaric impurities. Crystallographic data, if available, provide definitive bond-length and angle validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
